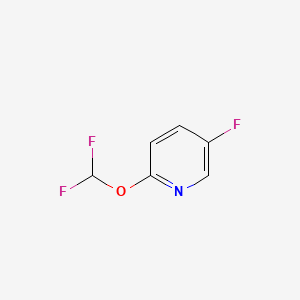

2-(Difluoromethoxy)-5-fluoropyridine

Descripción general

Descripción

2-(Difluoromethoxy)-5-fluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-fluoropyridine typically involves the introduction of difluoromethoxy and fluorine groups onto a pyridine ring. One common method includes the reaction of 2-hydroxy-5-fluoropyridine with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-(Difluoromethoxy)-5-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides and reduction to yield partially or fully hydrogenated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted pyridines.

Oxidation: Pyridine N-oxides.

Reduction: Hydrogenated pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its potential in drug development. Its structure allows it to interact with biological targets effectively, making it a candidate for various therapeutic applications:

- Antiviral Activity : Preliminary studies indicate that 2-(Difluoromethoxy)-5-fluoropyridine exhibits antiviral properties against viruses such as HIV-1. It has shown an IC50 value of approximately 89 nM against HIV-1 replication, suggesting its potential as a lead compound for antiviral drug development.

- Antitumor Properties : In vitro studies have demonstrated that this compound induces significant cytotoxic effects in cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound’s effectiveness is enhanced when used in combination with established chemotherapeutics like doxorubicin.

Biological Research

The biological activities of this compound are being explored in various contexts:

- Enzyme Inhibition : The compound has been studied for its ability to modulate kinase activity, which is crucial in cancer signaling pathways. Its unique structure allows it to bind effectively to enzyme active sites, potentially leading to the development of selective inhibitors.

- Antimicrobial Properties : Research has indicated that this compound may possess antimicrobial activity against certain bacterial strains, thereby presenting opportunities for developing new antibiotics.

Industrial Applications

In addition to its medicinal uses, this compound is also relevant in industrial chemistry:

- Agrochemicals : The compound's ability to interact with biological targets makes it suitable for use in the formulation of pesticides and herbicides. Its fluorinated structure enhances its stability and efficacy against pests.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of HIV-1 replication | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme inhibition | Modulation of kinase activity | |

| Antimicrobial | Activity against bacterial strains |

Case Study 1: Antiviral Potency

A study focusing on pyridine derivatives highlighted the antiviral potency of this compound against the HIV-1 HXB2 strain. The compound exhibited an IC50 value of approximately 89 nM. However, it also demonstrated significant cytotoxicity, necessitating further optimization to improve selectivity indices.

Case Study 2: Antitumor Activity

Another investigation evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that the compound led to significant cell death and was more effective when combined with doxorubicin, suggesting a synergistic effect that warrants further exploration in clinical settings.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is essential for evaluating the therapeutic potential of this compound:

- Absorption : The compound's lipophilicity suggests good absorption characteristics.

- Distribution : Its distribution may be influenced by protein binding and tissue permeability.

- Metabolism : Fluorinated compounds often exhibit metabolic stability; however, specific metabolic pathways for this compound remain to be elucidated.

- Excretion : Renal excretion is likely given the molecular weight and structure.

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethoxy)-5-fluoropyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The presence of fluorine atoms enhances its binding affinity and metabolic stability, leading to improved efficacy .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Trifluoromethoxy)-5-fluoropyridine

- 2-(Difluoromethoxy)-4-fluoropyridine

- 2-(Difluoromethoxy)-6-fluoropyridine

Uniqueness

2-(Difluoromethoxy)-5-fluoropyridine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions .

Actividad Biológica

2-(Difluoromethoxy)-5-fluoropyridine is a fluorinated heterocyclic compound that has gained traction in medicinal chemistry, agrochemicals, and material sciences due to its unique physicochemical properties. The presence of fluorine atoms enhances its biological activity, making it a valuable entity for drug development and other applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various applications supported by research findings and case studies.

Synthesis

The synthesis of this compound typically involves the introduction of difluoromethoxy and fluorine groups onto a pyridine ring. A common synthetic route includes the reaction of 2-hydroxy-5-fluoropyridine with difluoromethyl ether in the presence of a base such as potassium carbonate under reflux conditions . This method allows for efficient production and can be adapted for industrial-scale synthesis.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The fluorine atoms enhance its binding affinity and metabolic stability, contributing to improved efficacy .

Medicinal Chemistry

Research has indicated that this compound serves as a crucial building block in the development of pharmaceuticals, particularly in anti-inflammatory and anticancer agents. For instance, it has been reported to exhibit significant cytotoxic effects against various cancer cell lines, including murine leukemia cells .

Table 1: Biological Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | L5178Y (Murine Leukemia) | 0.5 | |

| Other Fluorinated Compounds | Various | Varies |

Agrochemical Applications

In agrochemistry, this compound is utilized in the synthesis of herbicides and pesticides due to its ability to enhance biological activity against target pests. The incorporation of fluorinated groups has been shown to improve the efficacy and selectivity of these agrochemicals .

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited potent inhibition of cancer cell proliferation. The compound was effective at nanomolar concentrations, indicating its potential as a lead compound for further drug development .

- Pesticidal Efficacy : Research on fluorinated pesticides showed that compounds similar to this compound significantly outperformed non-fluorinated analogs in terms of pest control efficacy. This highlights the importance of fluorination in enhancing biological activity in agrochemicals .

Propiedades

IUPAC Name |

2-(difluoromethoxy)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLKMUSRWOOVGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744609 | |

| Record name | 2-(Difluoromethoxy)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214360-67-4 | |

| Record name | 2-(Difluoromethoxy)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.